molecular formula C12H20O17Sb2 B12954188 Stibogluconate acid

Stibogluconate acid

Cat. No.: B12954188
M. Wt: 679.80 g/mol
InChI Key: PFOYFBYIHCVQGB-HVUXGNKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium stibogluconate involves the reaction of antimonous chloride with sodium gluconate in an aqueous medium. The reaction is typically carried out at a temperature range of 28°C to 48°C, followed by the addition of sodium hydroxide to adjust the pH . The mixture is then stirred and methanol is added to precipitate the product, which is subsequently filtered, washed, and dried at 60°C to 90°C .

Industrial Production Methods

Industrial production of sodium stibogluconate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of large reaction vessels and continuous stirring helps in maintaining uniformity in the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

Sodium stibogluconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and therapeutic effects .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various antimony-containing compounds, which are crucial for the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium stibogluconate is unique due to its antimony content and its specific mechanism of action involving DNA topoisomerase I inhibition . This sets it apart from other compounds used to treat leishmaniasis, which often target different pathways or have different chemical structures .

Properties

Molecular Formula

C12H20O17Sb2

Molecular Weight

679.80 g/mol

IUPAC Name

(4R,5S)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid

InChI

InChI=1S/2C6H10O7.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;;/q2*-2;;;;2*+2/t2-,3?,4+,5-;2-,3-,4+,5-;;;;;/m11...../s1

InChI Key

PFOYFBYIHCVQGB-HVUXGNKWSA-N

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@H]([C@H](C(O2)[C@@H](CO)O)O)C(=O)O)C(=O)O)O)O)O

Canonical SMILES

C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O

Origin of Product

United States

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